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Cat. No.: B3325236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rintodestrant (G1T48) is a potent, oral selective estrogen receptor degrader (SERD) that

competitively binds to and degrades the estrogen receptor (ER), thereby blocking ER signaling.

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key

regulators of the cell cycle. The combination of rintodestrant and palbociclib represents a

rational therapeutic strategy for hormone receptor-positive (HR+), human epidermal growth

factor receptor 2-negative (HER2-) breast cancer. By targeting two distinct but interconnected

pathways that drive tumor growth, this combination therapy has the potential to overcome

endocrine resistance and improve clinical outcomes.

These application notes provide an overview of the preclinical rationale and clinical trial design

for the rintodestrant and palbociclib combination, along with detailed protocols for key

experimental assays.

Mechanism of Action and Therapeutic Rationale
Estrogen receptor signaling is a primary driver of proliferation in HR+ breast cancer. Endocrine

therapies, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors

(AIs), are standard of care but resistance often develops. One key mechanism of resistance is

the continued activity of the cell cycle machinery, which can be driven by cyclin D1 and its

partner kinases, CDK4 and CDK6.
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Rintodestrant, as a SERD, directly antagonizes and degrades the estrogen receptor, offering

a potent mechanism to shut down this signaling pathway. Palbociclib complements this by

inhibiting CDK4/6, which acts downstream of ER signaling to control the G1-S phase transition

of the cell cycle. The dual blockade of these pathways is hypothesized to result in synergistic

anti-tumor activity and to delay or prevent the emergence of resistance.

Preclinical and Clinical Data Summary
While comprehensive preclinical data for the specific combination of rintodestrant and

palbociclib is not extensively published in peer-reviewed literature, data from the Phase 1

clinical trial (NCT03455270) and preclinical studies of other SERDs with palbociclib provide a

strong foundation for this combination.

Clinical Efficacy (Phase 1, Part 3: NCT03455270)
The following table summarizes the key efficacy data from the combination arm of the Phase 1

trial, where patients with ER+/HER2- advanced breast cancer were treated with rintodestrant
(800 mg once daily) and palbociclib (125 mg once daily, 21 days on/7 days off).[1][2]

Parameter Result

Objective Response Rate (ORR) 5% (confirmed partial response)

Clinical Benefit Rate (CBR) at 24 weeks 60%

Stable Disease (SD) 68%

Median Duration of Treatment 6.2 months

CBR is defined as the percentage of patients with a confirmed complete or partial response or

stable disease lasting ≥ 24 weeks.[1]

Safety and Tolerability (Phase 1, Part 3: NCT03455270)
The combination of rintodestrant and palbociclib was generally well-tolerated. The most

common treatment-related adverse events (AEs) were consistent with the known safety profile

of palbociclib.[1][2]
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Adverse Event (AE) Any Grade (%) Grade 3/4 (%)

Neutropenia 88% 38% / 15%

Leukopenia 45% Not Reported

Anemia 10% Not Reported

Thrombocytopenia 10% Not Reported

No treatment discontinuations or deaths due to adverse events were reported in the initial data

cutoff.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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